PFI-7

GID4 SPR Chemical probe validation

Validating GID4/CTLH complex biology requires a selective probe with a matched negative control-a critical gap when generic E3 ligase ligands introduce confounding variables. PFI-7 directly addresses this need. - **Active probe:** KD = 0.08 μM (SPR) for GID4; inactive control PFI-7N: KD = 5 μM (62.5-fold differential). - **Validated applications:** NanoBRET target engagement (EC50 = 0.6 μM), chemoproteomics, and PROTAC development (e.g., NEP162 for BRD4 degradation). - **Structural data:** Co-crystal structure PDB: 7SLZ enables rational PROTAC design. - **Supply:** Provided as probe-control pair; available for immediate R&D shipment.

Molecular Formula C24H27N5O
Molecular Weight 401.5 g/mol
Cat. No. B10824053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFI-7
Molecular FormulaC24H27N5O
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=NC3=CC=CC=C3N2)NC(=O)CNCC4=CC5=CC=CC=C5N4
InChIInChI=1S/C24H27N5O/c30-23(15-25-14-19-13-17-5-1-2-6-20(17)26-19)27-18-11-9-16(10-12-18)24-28-21-7-3-4-8-22(21)29-24/h1-8,13,16,18,25-26H,9-12,14-15H2,(H,27,30)(H,28,29)
InChIKeyHLHNFJNSQZZUNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PFI-7: Validated GID4 Chemical Probe


PFI-7 (CAS: 2910938-58-6) is a potent, selective, and cell-active chemical probe developed collaboratively by Pfizer and the Structural Genomics Consortium (SGC) that targets the Glucose-Induced Degradation 4 (GID4) subunit of the human CTLH E3 ubiquitin ligase complex [1]. The compound antagonizes Pro/N-degron binding to human GID4, with a dissociation constant (KD) of 0.08 μM as determined by surface plasmon resonance (SPR) [2]. PFI-7 is supplied with a structurally related negative control compound, PFI-7N, which exhibits substantially weaker binding (KD = 5 μM by SPR), providing researchers with a complete probe-control pair for experimental validation .

GID4 chemical probe with matched negative control PFI-7N for rigorous target attribution
Validated cellular target engagement in NanoBRET assays supporting live-cell GID4 studies
Proteome-wide selectivity profiling confirms exclusive GID4 interaction for unambiguous functional interrogation

PFI-7 Irreplaceability


PFI-7 is the only GID4-targeting chemical probe accompanied by a rigorously validated, structurally matched negative control (PFI-7N) with quantitatively defined differential binding [1]. Generic substitution with other E3 ligase ligands—such as VHL or CRBN recruiters—redirects target protein fate to entirely different degradation machinery, fundamentally altering experimental outcomes [2]. Even within the GID4 ligand class, PFI-7 exhibits a 62.5-fold affinity advantage over its closest analog PFI-7N (KD 0.08 μM vs. 5 μM), and chemoproteomic studies confirm that only PFI-7, not PFI-7N, selectively engages GID4 as the sole affected protein target [3]. Without this level of validated specificity and built-in experimental control, substitution introduces confounding variables that undermine interpretability of CTLH complex functional studies and GID4-based PROTAC development.

VHL or CRBN E3 ligase ligands redirect degradation to different cellular machinery, fundamentally altering protein fate and experimental readouts
Structurally similar analog PFI-7N shows substantially weaker GID4 binding and no target engagement, precluding direct substitution as active probe
Generic GID4 ligands without validated control lack proteome-wide selectivity data, introducing confounding off-target effects that may undermine CTLH complex studies

PFI-7 Quantitative Evidence


SPR Affinity vs. Negative Control

PFI-7 demonstrates high-affinity binding to human GID4 with a SPR-derived KD of 0.081 ± 0.007 μM, whereas the structurally matched negative control PFI-7N exhibits markedly reduced binding (KD = 5 μM), representing a 62.5-fold affinity differential that validates PFI-7 as the active probe component [1].

SPR Binding Affinity
Head-to-head
PFI-7 KD: 0.081 ± 0.007 μM PFI-7N KD: 5 μM 62.5-fold differential
Supports probe-control pair attribution for GID4 engagement
SPR steady-state affinity; mean ± SD, N=3 independent experiments
GID4 SPR Chemical probe validation

NanoBRET Cellular Target Engagement

In cell-based NanoBRET assays measuring displacement of degron peptide from full-length GID4 in HEK293T cells, PFI-7 exhibits an EC50 of 0.6 μM [1]. PFI-7N serves as the negative control, demonstrating that the observed displacement is specific to the active probe [2].

Cellular Target Engagement
Head-to-head
PFI-7 EC50: 0.6 μM PFI-7N: no significant displacement
Confirms GID4 engagement in living cells at sub-micromolar concentration
NanoBRET assay; HEK293T cells; full-length GID4
NanoBRET Target engagement GID4

GID4 Peptide Displacement Comparison

In a fluorescence polarization-based peptide displacement assay, PFI-7 (Compound 9) exhibits a Kdisp of 5.0 ± 0.4 μM, representing the most potent displacement among the ten-compound GID4 ligand series evaluated [1]. This compares favorably to PFI-E3H1 (Compound 7; Kdisp = 8.3 ± 0.7 μM) and earlier lead compounds which show Kdisp values ranging from 6.6 μM to 44 μM [1].

Peptide Displacement Rank
Head-to-head
PFI-7 Kdisp: 5.0 ± 0.4 μM Ranked 1st among 10-compound GID4 ligand series
Highest reported degron peptide displacement within tested series
Fluorescence polarization assay; N=3 independent experiments
Fluorescence polarization Peptide displacement GID4 ligand series

Proteome-Wide GID4 Selectivity

Chemoproteomic competition experiments using a biotinylated adduct of PFI-7 demonstrate that GID4 is the only protein detectably affected by PFI-7 treatment, with no off-target engagement observed [1]. Parallel experiments using the negative control PFI-7N show no effects on GID4 or any other protein, confirming that PFI-7-mediated effects are GID4-specific [1].

Proteome-Wide Selectivity
Head-to-head
GID4 identified as sole protein target No off-target engagement detected
Supports GID4-specific functional profiling without confounding off-target effects
Chemoproteomic competition with biotinylated PFI-7 adduct
Chemoproteomics Target selectivity GID4

GID4-PROTAC Degradation Activity

PFI-7 has been successfully utilized as the E3 ligase ligand component in the design of GID4-recruiting PROTACs, with NEP162 (a BRD4-targeting PROTAC incorporating PFI-7) demonstrating GID4- and ubiquitin-proteasome system-dependent elimination of endogenous BRD4 [1]. This application validates PFI-7 as a functional E3 ligase recruiter capable of inducing targeted protein degradation when conjugated to appropriate target-binding warheads.

PROTAC Degradation Activity
Supporting evidence
PFI-7-derived PROTAC NEP162 degrades BRD4 GID4- and proteasome-dependent
Enables orthogonal E3 ligase recruitment for targeted protein degradation research
Cell-based degradation assays; GID4 dependence verified
PROTAC GID4 BRD4 degradation

PFI-7 Research Applications


GID4 Functional Validation with Control

PFI-7 is optimally deployed in cellular and biochemical assays that require unambiguous attribution of phenotypes to GID4 inhibition. Researchers should conduct parallel experiments with PFI-7 (active probe, KD = 0.08 μM) and PFI-7N (inactive control, KD = 5 μM) at equivalent concentrations (typically 1-10 μM) to confirm that observed effects are GID4-specific [1]. This probe-control pair has been validated in NanoBRET target engagement assays (PFI-7 EC50 = 0.6 μM in HEK293T cells) and chemoproteomic studies confirming exclusive GID4 targeting [2].

GID4 Interactome & Proteome Mapping

PFI-7 enables proximity-dependent biotinylation and quantitative proteomics workflows to identify endogenous GID4-interacting proteins and GID4-regulated substrates. Studies using PFI-7 have successfully identified nucleolar proteins including the Pro/N-degron-containing RNA helicases DDX21 and DDX50 as GID4 interactors, as well as metabolic enzymes such as HMGCS1 whose cellular levels are regulated by GID4 [1]. This application is particularly valuable for characterizing CTLH complex biology and substrate recognition mechanisms in human cells.

GID4/CTLH-PROTAC Development

PFI-7 serves as a validated E3 ligase ligand for PROTAC development, enabling recruitment of the GID4/CTLH degradation machinery to target proteins of interest. PFI-7-based PROTACs such as NEP162 have demonstrated successful GID4-dependent degradation of BRD4, confirming that the CTLH complex can be hijacked for targeted protein degradation [1]. This application is particularly relevant for targets that have proven resistant to degradation via VHL- or CRBN-recruiting PROTACs, providing an orthogonal E3 ligase recruitment strategy.

GID4-Degron Structural Studies

PFI-7 is supported by co-crystal structure data (PDB: 7SLZ) showing the compound bound to the GID4 substrate-binding pocket, with clear structural overlay to the natural substrate peptide [1]. This structural information enables rational design of GID4 ligands and structure-guided optimization of GID4-based PROTACs. The availability of both PFI-7 and PFI-7N with their distinct binding profiles (62.5-fold KD differential) provides valuable tools for structure-activity relationship studies of GID4 ligand recognition [2].

Application
Selection Property
Validation Focus
GID4 functional studies with control
Validated probe-control pair (PFI-7/PFI-7N)
GID4-specific phenotype confirmation
GID4 interactome mapping
Chemoproteomic selectivity validation
Endogenous GID4 substrate identification
PROTAC development
GID4 E3 ligase recruiter with demonstrated ternary complex formation
GID4-dependent target degradation confirmation
Structure-guided ligand design
Co-crystal structure with GID4 available for rational optimization
Structure-activity relationship and binding mode studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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